4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran
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Overview
Description
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a 2-bromo-1-phenylethoxy group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran typically involves the reaction of 2-bromo-1-phenylethanol with tetrahydropyran under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the alcohol to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process typically requires careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenylethoxy derivatives.
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of phenylethanol or ethylbenzene derivatives.
Scientific Research Applications
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and phenylethoxy group play crucial roles in its binding affinity and specificity . The compound may exert its effects through inhibition or activation of target proteins, resulting in downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2h-pyran: Similar structure but with a different substitution pattern.
2-(Bromomethyl)tetrahydro-2h-pyran: Contains a bromomethyl group instead of a phenylethoxy group.
Uniqueness
4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethoxy group enhances its lipophilicity and potential for interactions with hydrophobic targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H17BrO2 |
---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
4-(2-bromo-1-phenylethoxy)oxane |
InChI |
InChI=1S/C13H17BrO2/c14-10-13(11-4-2-1-3-5-11)16-12-6-8-15-9-7-12/h1-5,12-13H,6-10H2 |
InChI Key |
QILHJEYCNKLMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
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